Dpm & azt
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Overview
Description
Diphenylmethanol (DPM) and 3’-azido-3’-deoxythymidine (AZT) are two distinct compounds with significant applications in various fields. Diphenylmethanol is an organic compound used as a building block in the synthesis of perfumes, pharmaceuticals, and other organic chemicals .
Preparation Methods
Diphenylmethanol (DPM)
Diphenylmethanol can be synthesized through the reduction of benzophenone or by a Grignard reaction between phenylmagnesium bromide and benzaldehyde . Industrial production often involves the Friedel-Crafts alkylation of benzene with carbon tetrachloride, followed by hydrolysis of the resulting dichlorophenylmethane .
3’-Azido-3’-deoxythymidine (AZT)
AZT is synthesized through a multi-step process starting from thymidine. The key step involves the substitution of the 3’-hydroxy group with an azido group using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods have been optimized to ensure high yield and purity.
Chemical Reactions Analysis
Diphenylmethanol (DPM)
Diphenylmethanol undergoes various chemical reactions, including:
Oxidation: DPM can be oxidized to benzophenone using oxidizing agents like chromic acid.
Reduction: It can be reduced to diphenylmethane using reducing agents such as lithium aluminum hydride.
Substitution: DPM can participate in substitution reactions, such as the formation of diphenylmethyl ethers using alkyl halides.
3’-Azido-3’-deoxythymidine (AZT)
AZT undergoes several reactions, including:
Reduction: AZT can be reduced to its corresponding amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azido group in AZT can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Diphenylmethanol (DPM)
DPM is widely used in the synthesis of β-lactam antibiotics, where it serves as a protecting group for carboxylic acids, alcohols, and amines . It is also utilized in the manufacture of perfumes and other organic chemicals .
3’-Azido-3’-deoxythymidine (AZT)
AZT is primarily used as an antiretroviral drug in the treatment of HIV infections. It inhibits the replication of the virus by acting as a chain terminator during reverse transcription . Additionally, AZT has shown potential in inhibiting cancer cell proliferation, making it a candidate for cancer therapy .
Mechanism of Action
Diphenylmethanol (DPM)
DPM acts as a protecting group in organic synthesis, preventing unwanted reactions at specific functional groups. Its removal is typically achieved under mild acidic conditions, ensuring the integrity of the target molecule .
3’-Azido-3’-deoxythymidine (AZT)
AZT is phosphorylated by cellular enzymes to its active triphosphate form, which inhibits the viral reverse transcriptase enzyme. This prevents the formation of viral DNA, thereby inhibiting the replication of HIV . AZT also interferes with mitochondrial DNA replication, which can lead to toxicity in long-term use .
Comparison with Similar Compounds
Diphenylmethanol (DPM)
Similar compounds to DPM include benzyl alcohol and benzophenone. Unlike benzyl alcohol, DPM has two phenyl groups, which provide greater stability and reactivity in certain reactions. Compared to benzophenone, DPM is less oxidized and can be used as an intermediate in various synthetic pathways .
3’-Azido-3’-deoxythymidine (AZT)
Similar compounds to AZT include other nucleoside analog reverse transcriptase inhibitors such as lamivudine and stavudine. AZT is unique in its azido group, which provides specific interactions with the viral reverse transcriptase enzyme, making it a potent inhibitor of HIV replication .
Properties
CAS No. |
126777-37-5 |
---|---|
Molecular Formula |
C34H53N13O8 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H40N8O4.C10H13N5O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h33-36H,1-18H2;3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t;6-,7+,8+/m.0/s1 |
InChI Key |
CLVVLZCQMFZGPK-XKPASDJRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
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